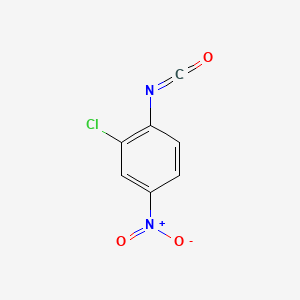

2-Chloro-4-nitrophenyl isocyanate

Description

Significance and Context of Isocyanates in Advanced Chemical Sciences

Isocyanates are a class of compounds defined by the highly reactive R−N=C=O functional group. doxuchem.comwikipedia.org Their discovery dates back to the mid-19th century, but their prominence in industrial and advanced chemical sciences surged with the invention of polyurethanes. nih.gov The isocyanate group's reactivity with nucleophiles containing active hydrogen atoms—such as alcohols, amines, and water—is fundamental to their utility. doxuchem.comwikipedia.org

The reaction with alcohols forms urethane (B1682113) linkages, which is the cornerstone of polyurethane chemistry. wikipedia.orgchemeurope.com Polyurethanes are exceptionally versatile polymers, finding applications as foams, coatings, adhesives, and elastomers in industries ranging from automotive to construction and medicine. doxuchem.compatsnap.com The reaction with amines yields urea (B33335) derivatives, leading to the formation of polyureas, another important class of polymers. wikipedia.orgchemeurope.com

Beyond polymer science, isocyanates are valuable reagents in organic synthesis. They are key components in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. rsc.org This efficiency is highly prized in drug discovery and the synthesis of agrochemicals and other fine chemicals. rsc.org The continuous development of isocyanate chemistry has led to advanced materials, including self-healing polymers and high-performance composites, showcasing their enduring importance in pushing the boundaries of material science. patsnap.com

Overview of Aromatic Isocyanates in Contemporary Research

Aromatic isocyanates are compounds where the isocyanate group is directly attached to an aromatic ring. gas-sensing.com This category is dominated by high-volume industrial chemicals like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which are primary building blocks for polyurethane production. gas-sensing.comgas-sensing.com

A key characteristic of aromatic isocyanates is their high reactivity, which is generally greater than that of their aliphatic counterparts. nih.govpcimag.com This rapid reaction rate is advantageous for manufacturing processes requiring quick curing times, such as in the production of rigid and flexible foams used for insulation and furniture. gas-sensing.com The electronic properties of the aromatic ring influence the isocyanate group's reactivity; electron-withdrawing substituents tend to increase reactivity. nih.govaidic.it

However, a drawback of aromatic isocyanates is their susceptibility to discoloration upon exposure to UV light, which makes them less suitable for certain coating applications where color stability is crucial. nih.gov In contemporary research, while TDI and MDI remain workhorses of the polymer industry, there is ongoing investigation into specialty aromatic isocyanates for creating materials with tailored properties. patsnap.com They are integral to the synthesis of various functional materials, including elastomers, high-strength adhesives, and coatings. gas-sensing.com The field continues to evolve, with research focusing on creating novel isocyanate-based scaffolds for applications in medicinal chemistry and materials science. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-isocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLDSAUWRJCSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404901 | |

| Record name | 2-Chloro-4-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-95-3 | |

| Record name | 2-Chloro-4-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40397-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Nitrophenyl Isocyanate

Phosgene-Based Synthetic Routes

Phosgene (B1210022) and its safer-to-handle derivatives, diphosgene and triphosgene (B27547), are common reagents for the synthesis of isocyanates from primary amines. wikipedia.orgnewdrugapprovals.org The general reaction involves the phosgenation of an amine, which proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org

Diphosgene-Mediated Processes from Nitroanilines

Diphosgene, a liquid, serves as a safer alternative to gaseous phosgene. The synthesis of isocyanates using diphosgene typically involves the slow addition of diphosgene to the corresponding primary amine. chemicalforums.com To synthesize 2-Chloro-4-nitrophenyl isocyanate, 2-chloro-4-nitroaniline (B86195) would be the starting material. The reaction requires careful control of stoichiometry and temperature, often at 0°C, to manage the exothermic nature of the reaction. chemicalforums.com A base is typically required to neutralize the hydrogen chloride byproduct. newdrugapprovals.org

Phosgene Implementation with Nitroanilines

The traditional and most direct method for producing isocyanates on a large scale is the reaction of a primary amine with phosgene. wikipedia.orgnih.gov For the synthesis of this compound, the starting material is 2-chloro-4-nitroaniline. The reaction is typically carried out by passing phosgene gas through a solution of the amine. orgsyn.org This process can be conducted in either the liquid or gas phase. nih.gov The liquid phase method is suitable for amines with high boiling points and involves the direct reaction of the amine with phosgene, often in an inert solvent like ethyl acetate. nih.govorgsyn.org The reaction proceeds through the formation of a carbamoyl chloride which then eliminates hydrogen chloride to form the isocyanate. wikipedia.org

Phosgene-Alternative Synthetic Strategies

Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes to isocyanates. digitellinc.com These methods often involve the thermal decomposition of carbamates or other rearrangements. nih.gov

Triphosgene-Utilizing Methods for Nitrophenyl Isocyanates

Triphosgene, a stable crystalline solid, is a widely used and safer substitute for phosgene. nih.govwikipedia.org It can be used to synthesize a variety of isocyanates, including nitrophenyl isocyanates, from the corresponding anilines. nih.govresearchgate.net The synthesis of nitrophenyl isocyanates using triphosgene has been studied, with investigations into the optimal molar ratio of reactants, reaction time, and temperature to maximize yield. researchgate.net For instance, a study on the synthesis of o-, m-, and p-nitrophenyl isocyanates found that a nitroaniline to triphosgene molar ratio of 2.5:1 in 1,2-dichloroethane (B1671644) at 75°C gave high yields. researchgate.net A general procedure involves adding a solution of the aniline (B41778) to a stirred solution of triphosgene in a suitable solvent like dichloromethane, followed by the addition of a base such as triethylamine. rsc.orgresearchgate.net

Table 1: Optimized Conditions for Nitrophenyl Isocyanate Synthesis with Triphosgene researchgate.net

| Isomer | Molar Ratio (Aniline:Triphosgene) | Optimal Time (h) | Optimal Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| o-Nitrophenyl isocyanate | 2.5:1 | 6 | 75 | 80.3 |

| m-Nitrophenyl isocyanate | 2.5:1 | 5.5 | 75 | 83.7 |

In Situ Generation of Isocyanates from Protected Amines

Isocyanates can be generated in situ from protected amines. One such method involves the transformation of Boc-protected amines into isocyanates, which can then react with another amine to form ureas. acs.org This process utilizes 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) for the in situ generation of the isocyanate. acs.org Another approach involves the reaction of primary amines with carbon dioxide in the presence of an organic, nitrogenous base and an aprotic organic solvent to produce an ammonium (B1175870) carbamate (B1207046) salt. This salt is then reacted with a dehydrating agent to yield the corresponding isocyanate. google.comgoogle.com

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl isocyanates. nih.govmit.edu One method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. nih.gov This approach allows for the direct formation of the aryl isocyanate. The scope of this reaction can be expanded by introducing alcohols to synthesize N-aryl carbamates directly. mit.edu Palladium catalysts are pivotal in modern organic synthesis for constructing C-C and C-N bonds, offering mild reaction conditions and high efficiency. rsc.org

Oxidation of Isonitriles to Isocyanates

The conversion of isonitriles (also known as isocyanides) to isocyanates represents a valuable synthetic transformation. Isonitriles are organic compounds characterized by the functional group –N+≡C−. wikipedia.org While stable to strong bases, they are sensitive to acid and can participate in various reactions, including cycloadditions and multicomponent reactions. wikipedia.org Their reactivity makes them versatile building blocks for other compounds. wikipedia.org

A direct and efficient method for oxidizing isonitriles to isocyanates involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, with trifluoroacetic anhydride acting as a catalyst. organic-chemistry.org This process is notable for its speed, often completing within minutes, and its clean nature, yielding dimethyl sulfide (B99878) as the primary byproduct. organic-chemistry.org The resulting isocyanate can either be used immediately in a subsequent reaction or isolated in high purity simply by evaporating the solvent. organic-chemistry.org This methodology provides a direct route from an isonitrile functional group to an isocyanate functional group and could theoretically be applied to produce this compound from its corresponding isonitrile precursor.

Decarboxylative Isocyanation of Carboxylic Acids

The functionalization of carboxylic acids through decarboxylation has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. chemrevlett.comrsc.org These reactions are advantageous because carboxylic acids are generally inexpensive and widely available, and the main byproduct, carbon dioxide (CO2), is non-toxic and easily removed. chemrevlett.com While direct single-step decarboxylative isocyanation is not a standard named reaction, the conceptual goal can be achieved through established rearrangements that begin with carboxylic acids.

A prominent example is the Curtius rearrangement. In this multi-step pathway, a carboxylic acid is first converted into an acyl azide (B81097). This intermediate is typically not isolated but is generated in situ. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate. This transformation is a robust and widely used method for synthesizing isocyanates from carboxylic acids, effectively achieving a "decarboxylative isocyanation" by converting the –COOH group into an –NCO group.

Optimization of Reaction Conditions in Isocyanate Synthesis

Achieving high yield and selectivity in isocyanate synthesis is critically dependent on the careful control of reaction parameters. nih.govresearchgate.net The optimization of conditions such as reactant ratios, temperature, time, and solvent choice is essential to maximize the formation of the desired product while minimizing side reactions. nih.govresearchgate.net

Impact of Reactant Molar Ratios

The stoichiometry of reactants plays a crucial role in the outcome of isocyanate synthesis. Adjusting the molar ratio of the starting materials can significantly influence reaction efficiency and product selectivity. In reactions involving diisocyanates, for example, altering the molar ratio can dictate which isocyanate group reacts preferentially.

One study on the reaction of 2,4-toluene diisocyanate (TDI) with cellulose (B213188) nanocrystals (CNCs) demonstrated that increasing the TDI/CNC molar ratio improved the carbamation efficiency and selectivity. nih.gov By increasing the concentration of the more reactive para-isocyanate group relative to the hydroxyl groups on the CNCs, the likelihood of the less reactive ortho-isocyanate group participating in undesirable side reactions, such as crosslinking, was reduced. nih.gov At a temperature of 35 °C and a molar ratio of 3, a maximum selectivity of 93% was achieved, a significant improvement over the 72% selectivity observed at a molar ratio of 1. nih.gov This principle highlights that a carefully chosen excess of one reactant can guide the reaction toward the desired product and suppress the formation of byproducts.

Table 1: Effect of Molar Ratio on Isocyanate Reaction Selectivity

| Molar Ratio (TDI/CNC) | Temperature (°C) | Selectivity (%) | Reference |

|---|---|---|---|

| 1 | 35 | 72 | nih.gov |

| 3 | 35 | 93 | nih.gov |

Influence of Reaction Time and Temperature

Reaction time and temperature are interconnected parameters that must be precisely controlled to ensure successful isocyanate synthesis. Insufficient reaction time can lead to incomplete conversion and low molecular weight products. ijert.orgresearchgate.net Conversely, excessively long reaction times or high temperatures can promote unwanted side reactions, such as the formation of allophanate (B1242929) and biuret (B89757) linkages or the trimerization of isocyanates into isocyanurates, which can lead to increased viscosity and broader molecular weight distribution. ijert.orgresearchgate.netkglmeridian.com

Studies on the synthesis of isocyanate-terminated polyurethane prepolymers found that a reaction time of one hour was insufficient for completion. ijert.org As the reaction time increased to three hours and beyond, a sharp increase in viscosity and polydispersity index was observed, indicating the formation of side products. ijert.orgresearchgate.net

Temperature also has a profound effect. In some systems, even a modest increase in temperature can dramatically accelerate side reactions. researchgate.net To manage this, a step-heating approach can be employed. For instance, in the synthesis of a poly(urethane-isocyanurate) network, an optimal heating program was determined to be 60°C for 1 hour, followed by staged increases to 160°C. nih.gov This method allows for controlled initial reaction and subsequent curing, preventing an uncontrollably fast reaction at the outset while ensuring complete conversion. nih.gov

Table 2: Effect of Reaction Time on Polyurethane Prepolymer Properties

| Reaction Time (hours) | Observation | Reference |

|---|---|---|

| 1 | Insufficient for reaction completion; low molecular weight. | ijert.orgresearchgate.net |

| >3 | Sharp increase in viscosity and polydispersity; indicates side product formation. | ijert.orgresearchgate.net |

| 4 | Peak tensile strength of resulting polyurethane film. | ijert.orgresearchgate.net |

Solvent Effects in Synthetic Pathways

The choice of solvent is another critical factor that can significantly affect the course of an isocyanate synthesis. Solvents can influence reaction rates and selectivity through their physical and chemical properties, such as polarity, permittivity, and viscosity. nih.govresearchgate.net

In a study modeling solvent effects on the N-alkylation of an isocyanuric acid salt, chemometric methods were used to predict the optimal solvent. nih.gov Among the various solvents tested, N,N-dimethylformamide (DMF) was frequently identified as the best choice for the reaction. nih.gov Another study on isocyanate primers found that the thickness of the interphase formed during application depended on the relative permittivity and viscosity of the organic solvent used for dilution. researchgate.net These findings underscore that the solvent is not merely an inert medium but an active participant in the reaction environment, capable of influencing the accessibility of reactive sites and the stability of intermediates and transition states.

Compound Reference Table

Elucidating Reactivity and Mechanistic Pathways of 2 Chloro 4 Nitrophenyl Isocyanate

Fundamental Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is fundamentally characterized by the electrophilic nature of its central carbon atom. nih.gov This electrophilicity arises from the carbon being positioned between two highly electronegative atoms, nitrogen and oxygen. nih.gov This inherent reactivity makes isocyanates valuable intermediates in a wide array of chemical transformations.

Electrophilicity Enhancement by Substituent Effects

The presence of electron-withdrawing groups on the aromatic ring significantly enhances the electrophilic character of the isocyanate's carbon atom. nih.gov In 2-Chloro-4-nitrophenyl isocyanate, both the chloro and the nitro groups are potent electron-withdrawing substituents. The nitro group, in particular, exerts a strong -M (negative mesomeric) and -I (negative inductive) effect, while the chloro group contributes a -I effect. These effects synergistically pull electron density away from the aromatic ring and, consequently, from the isocyanate group. This reduction in electron density on the nitrogen atom attached to the ring further polarizes the N=C=O moiety, making the carbon atom even more susceptible to nucleophilic attack. nih.govpoliuretanos.net This heightened reactivity is a defining characteristic of aromatic isocyanates bearing electron-withdrawing substituents, making them more reactive than their aliphatic counterparts. nih.gov

Reactions with Nucleophilic Species (e.g., Amines, Alcohols, Thiols)

Given their electrophilic nature, isocyanates readily react with a variety of nucleophiles. wikipedia.orgresearchgate.net These reactions typically proceed via a nucleophilic addition mechanism where the nucleophile attacks the electron-deficient carbon atom of the isocyanate group. researchgate.net

The general order of reactivity for common nucleophiles with isocyanates is primary amines > secondary amines > primary alcohols > water > thiols. researchgate.netebrary.net This trend is largely governed by the nucleophilicity of the attacking species.

Amines: The reaction with primary and secondary amines is particularly rapid and leads to the formation of substituted ureas. wikipedia.org For instance, the reaction of this compound with an amine (R-NH₂) would yield N-(2-chloro-4-nitrophenyl)-N'-R-urea.

Alcohols: Alcohols react with isocyanates to form urethanes (also known as carbamates). wikipedia.org This reaction is fundamental to the production of polyurethanes. The reaction of this compound with an alcohol (R-OH) produces an R-urethane derivative. The reactivity of alcohols follows the order primary > secondary > tertiary, primarily due to steric hindrance. ebrary.net

Thiols: Thiols react in a similar manner to alcohols, though generally at a slower rate, to form thiocarbamates. researchgate.net The reaction with a thiol (R-SH) gives an S-alkyl-N-(2-chloro-4-nitrophenyl)thiocarbamate.

The table below summarizes the products formed from the reaction of this compound with representative nucleophiles.

| Nucleophile | Formula | Product | Product Class |

| Primary Amine | R-NH₂ | 2-Cl, 4-NO₂-C₆H₃-NH-CO-NH-R | Substituted Urea (B33335) |

| Alcohol | R-OH | 2-Cl, 4-NO₂-C₆H₃-NH-CO-O-R | Urethane (B1682113) (Carbamate) |

| Thiol | R-SH | 2-Cl, 4-NO₂-C₆H₃-NH-CO-S-R | Thiocarbamate |

Polymerization Mechanisms

The ability of isocyanates to undergo polymerization is a key aspect of their industrial importance, leading to the formation of a wide range of polymeric materials.

Acid- and Base-Initiated Polymerization Studies

The polymerization of isocyanates can be initiated by both acidic and basic catalysts.

Base-Initiated Polymerization: Anionic polymerization of isocyanates is a well-established method. acs.org Strong nucleophilic reagents can initiate the polymerization by attacking the carbonyl carbon of the isocyanate monomer. nih.gov For example, sodium diphenylamide (NaDPA) has been shown to initiate the anionic polymerization of isocyanates. acs.org The mechanism often involves the formation of a propagating amidate anion. The trimerization of isocyanates to form isocyanurate rings is a common side reaction, particularly with strong bases, and is a key step in the formation of polyisocyanurate networks. nih.govyoutube.com

Acid-Initiated Polymerization: Cationic polymerization of isocyanates can be initiated by Lewis acids. rsc.org For example, complexes of Lewis acids like aluminum chloride with ethers have been studied for the polymerization of isobutylene, a process that shares mechanistic features with cationic polymerization of other monomers. rsc.org The mechanism involves the activation of the monomer by the Lewis acid, creating a cationic species that can then propagate by adding to further monomer units.

Coordination Polymerization with Organometanium(IV) Catalysts

Coordination polymerization offers a more controlled route to polyisocyanates. Organotitanium(IV) compounds, such as those with the general formula CpTiCl₂X (where Cp is a cyclopentadienyl (B1206354) ligand and X is an initiating group like an alkoxide, amide, or alkyl), have been successfully employed as catalysts for isocyanate polymerization. osti.gov

The initiation step involves the insertion of an isocyanate monomer into the titanium-initiator bond (e.g., Ti-X). osti.gov This creates a new titanium-amido complex that serves as the propagating species. The polymer chain then grows through successive insertions of monomer units into the titanium-nitrogen bond. This method allows for the synthesis of linear polymers and offers a route to incorporate various end groups onto the polymer chain. osti.gov The use of such catalysts also enables the polymerization of functionalized isocyanate monomers. osti.gov

Reaction Pathways in Derivative Formation

The high reactivity of this compound makes it a versatile starting material for the synthesis of a wide range of derivatives. The primary reaction pathway involves the nucleophilic addition to the isocyanate group, as detailed in section 3.1.2.

For instance, the reaction with 4-nitroaniline (B120555) would lead to the formation of a diaryl urea derivative. The synthesis of 2-Chloro-4-nitrophenol (B164951) can be achieved through a multi-step process starting from 4-nitrophenol. chemicalbook.com Similarly, 2-chloro-4-nitroaniline (B86195) is a known compound that can be synthesized from various precursors. chemicalbook.com The isocyanate itself is often prepared from the corresponding amine, 2-chloro-4-nitroaniline, through phosgenation. wikipedia.org

The table below outlines some potential derivatives of this compound and their synthetic precursors.

| Derivative Name | Precursor 1 | Precursor 2 |

| N-(2-chloro-4-nitrophenyl)-N'-(4-nitrophenyl)urea | This compound | 4-Nitroaniline |

| Ethyl N-(2-chloro-4-nitrophenyl)carbamate | This compound | Ethanol |

| 2-Chloro-N-(4-nitrophenyl)acetamide | 4-Nitroaniline | Chloroacetyl chloride |

| 2-Chloro-4-nitrophenol | 4-Nitrophenol | N-chloro-N-(phenylsulfonyl)benzenesulfonamide |

Urea and Thiourea (B124793) Formation Mechanisms

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of unsymmetrical ureas. The mechanism involves the nucleophilic attack of the amine nitrogen on the highly electrophilic carbonyl carbon of the isocyanate. This initial addition results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable urea derivative. This reaction is typically performed in an inert solvent at room temperature and does not necessitate a catalyst. commonorganicchemistry.com

Similarly, the reaction with thiols leads to the formation of thioureas. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon to form a thiocarbamate intermediate, which then rearranges to the more stable thiourea.

A variety of reagents and methods can be employed for urea synthesis, including the use of carbamates, carbonyldiimidazole (CDI), and triphosgene (B27547). commonorganicchemistry.com The reaction of amines with reactive carbamates, such as phenyl carbamates, can produce ureas, although these reactions can be reversible. commonorganicchemistry.com CDI and triphosgene serve as alternatives to the highly toxic phosgene (B1210022) gas, with triphosgene forming phosgene in situ. commonorganicchemistry.com

The formation of ureas can also be achieved through multicomponent reactions. For instance, an iron-catalyzed annulation between 2-aminoacetophenone (B1585202) and an isocyanate can lead to the formation of quinazolinones, which can then be converted to quinolinureas. nih.gov

Table 1: Methods for Urea Synthesis

| Method | Reagents | Key Features |

| Amine + Isocyanate | Amine, Isocyanate | Simple, no base required, typically run at room temperature. commonorganicchemistry.com |

| Amine + Carbamate (B1207046) | Amine, Reactive Carbamate | Can be reversible, especially with phenyl carbamates. commonorganicchemistry.com |

| CDI | Amine, Carbonyldiimidazole | Alternative to phosgene, order of addition can be important. commonorganicchemistry.com |

| Triphosgene | Amine, Triphosgene | In situ formation of toxic phosgene. commonorganicchemistry.com |

| Curtius Rearrangement | Carboxylic Acid, Azide (B81097) Source | Useful when the starting material is a carboxylic acid. commonorganicchemistry.com |

Carbamate and Thiocarbamate Synthesis

The synthesis of carbamates from this compound proceeds through its reaction with alcohols. The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate, forming a carbamate ester. The presence of the electron-withdrawing groups on the phenyl ring facilitates this reaction.

A common method for carbamate synthesis involves the use of chloroformates, such as 4-nitrophenyl chloroformate (4-NPC). researchgate.net In a typical procedure, 4-NPC is added to a nucleophile in the presence of an excess amine base at room temperature. researchgate.netepa.gov This method can also be used for the two-step synthesis of the corresponding isocyanates. researchgate.netepa.gov

Thiocarbamates are synthesized by the reaction of this compound with thiols. The mechanism is analogous to carbamate formation, with the sulfur atom of the thiol acting as the nucleophile. The synthesis of thiocarbamates can often be achieved under catalyst- and solvent-free conditions. researchgate.net

Table 2: Synthesis of Carbamates and Thiocarbamates

| Product | Reactant | Key Features |

| Carbamate | Alcohol | Nucleophilic attack of the alcohol oxygen on the isocyanate carbon. |

| Thiocarbamate | Thiol | Nucleophilic attack of the thiol sulfur on the isocyanate carbon. researchgate.net |

Lossen Rearrangement Applications

The Lossen rearrangement is a chemical reaction that converts a hydroxamic acid or its derivative to an isocyanate. wikipedia.org this compound can be generated in situ via the Lossen rearrangement of the corresponding hydroxamic acid. This provides an alternative, phosgene-free route to this reactive intermediate. The rearrangement is typically initiated by heat or a base, leading to the formation of the isocyanate and a carboxylate side product. wikipedia.org The resulting isocyanate can then be trapped by various nucleophiles to synthesize a range of compounds, including ureas and amines. wikipedia.org

Recent advancements have shown that the Lossen rearrangement can occur directly from free hydroxamic acids, renewing interest in this transformation. researchgate.net

Cleavage Mechanisms in Carbamate Intermediates

Carbamates derived from this compound can serve as valuable intermediates in organic synthesis. The cleavage of the carbamate bond can be strategically employed to release a protected amine or to generate other functional groups. The electron-withdrawing nature of the 2-chloro-4-nitrophenyl group makes the carbamate linkage susceptible to cleavage under specific conditions.

For instance, cleavage can be induced by nucleophilic attack on the carbonyl carbon, leading to the release of the corresponding amine and the formation of a new derivative. The choice of nucleophile and reaction conditions dictates the outcome of the cleavage reaction.

Investigation of Exothermic Reactions and Gas Evolution

The reactions of this compound, particularly with nucleophiles like amines and alcohols, are often exothermic. The high reactivity of the isocyanate group, enhanced by the electron-withdrawing substituents, contributes to the release of heat during the reaction.

In some cases, gas evolution may be observed. For example, if the reaction is carried out in the presence of water, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide gas. This can be a significant consideration in process safety and scale-up.

Furthermore, in the context of the Lossen rearrangement, the decomposition of the acyl azide precursor to the isocyanate involves the evolution of nitrogen gas. commonorganicchemistry.com Careful control of the reaction temperature and addition rate is crucial to manage the rate of gas evolution and prevent pressure buildup. commonorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Research for 2 Chloro 4 Nitrophenyl Isocyanate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the key functional groups within a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy of 2-Chloro-4-nitrophenyl isocyanate reveals distinct absorption bands that confirm the presence of its primary functional moieties. The most prominent and characteristic feature in the spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (–N=C=O) group, typically appearing in the 2250–2275 cm⁻¹ region. spectroscopyonline.com

The nitro (NO₂) group gives rise to two other significant and intense peaks: one for the asymmetric stretching vibration, generally found between 1500 cm⁻¹ and 1570 cm⁻¹, and another for the symmetric stretching vibration, which occurs in the 1300 cm⁻¹ to 1370 cm⁻¹ range. spectroscopyonline.comresearchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1400–1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. The C-Cl stretch is typically observed in the fingerprint region, between 600 cm⁻¹ and 800 cm⁻¹. researchgate.net

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Nitro (–NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (–NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atomic framework of the molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to the three protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the chloro, nitro, and isocyanate substituents. Generally, electron-withdrawing groups like nitro and chloro deshield the adjacent protons, shifting their signals to a higher frequency (downfield). stackexchange.com

For a 1,2,4-trisubstituted ring system, complex splitting patterns (coupling) are expected. reddit.com The proton positioned between the chloro and isocyanate groups, the proton adjacent to the nitro group, and the remaining proton will each exhibit a unique signal, typically as doublets or a doublet of doublets, reflecting their coupling with neighboring protons. reddit.com The exact chemical shifts are dependent on the solvent used for analysis. tandfonline.com

Interactive Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | 7.5 - 8.5 | d, dd |

| Aromatic H | 7.5 - 8.5 | d, dd |

| Aromatic H | 7.5 - 8.5 | d, dd |

| (Note: d = doublet, dd = doublet of doublets. Actual values may vary based on solvent and instrument parameters.) |

The ¹³C NMR spectrum provides data for each unique carbon atom in this compound, including the six carbons of the aromatic ring and the carbon of the isocyanate group. The chemical shift of the isocyanate carbon (–NCO) is typically found in the 120–140 ppm range. The aromatic carbons show distinct signals influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing chloro (C-Cl) and nitro (C-NO₂) groups are significantly deshielded. stackexchange.com The remaining aromatic carbons resonate at chemical shifts typical for substituted benzene rings.

Interactive Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-NCO | 120 - 140 |

| C-NO₂ | ~148 |

| C-Cl | ~130 - 140 |

| Aromatic C-H | 120 - 135 |

| (Note: Actual values may vary based on solvent and instrument parameters.) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to separate the compound from a mixture and determine its mass-to-charge ratio (m/z). nih.gov The molecular weight of this compound is 198.56 g/mol . sigmaaldrich.comcookechem.com In mass spectrometry, this compound would exhibit a molecular ion peak [M]⁺. A crucial diagnostic feature is the isotopic pattern for chlorine: due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the spectrum will show two peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule. rsc.org Further fragmentation analysis can provide additional structural information.

Interactive Table 4: Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion with ³⁵Cl | ~198 |

| [M+2]⁺ | Molecular ion with ³⁷Cl | ~200 |

| (Note: The m/z values correspond to the most abundant isotope of each element, except where noted.) |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a sample. In the context of isocyanates, including this compound, GC-MS is often employed to analyze their derivatives or hydrolysis products due to the high reactivity of the isocyanate group (-NCO). researchgate.netresearchgate.net The isocyanate group readily reacts with nucleophiles such as water, alcohols, and amines, making direct analysis challenging. wikipedia.orgresearchgate.net

A common approach involves the derivatization of isocyanates to form more stable and less reactive compounds suitable for GC-MS analysis. For instance, isocyanates can be hydrolyzed to their corresponding amines, which are then derivatized before analysis. researchgate.netmdpi.com This indirect method allows for the quantification of the original isocyanate concentration. The choice of derivatizing agent is crucial and can influence the sensitivity and selectivity of the method. mdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. researchgate.net

For complex mixtures, such as reaction products from Friedel-Crafts acylation involving nitrobenzoyl chlorides, GC-MS can unambiguously identify and differentiate between regioisomers. researchgate.net While isomers may exhibit nearly identical mass spectra under electron ionization, collision-induced dissociation (CID) experiments can reveal distinct fragmentation patterns that allow for their differentiation. researchgate.net

Key Parameters in GC-MS Analysis of Isocyanate Derivatives:

| Parameter | Description | Relevance |

| Derivatization | Chemical modification of the analyte to make it suitable for GC-MS analysis. | Essential for analyzing highly reactive isocyanates. researchgate.netmdpi.com |

| Column Type | The stationary phase in the GC column affects the separation of compounds. | Different columns can be used to resolve co-eluting compounds. epa.gov |

| Ionization Method | The technique used to ionize the molecules in the mass spectrometer (e.g., Electron Ionization). | Influences the fragmentation pattern and the resulting mass spectrum. researchgate.net |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Provides data for compound identification. |

| Detector | Detects the separated ions. | The electron capture detector (ECD) is sensitive to halogenated and nitro compounds. epa.gov |

It is important to note that interferences from the sample matrix and contamination can occur. Therefore, proper sample preparation and the use of blanks are essential to ensure the accuracy of the results. epa.gov

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates and their derivatives, offering high resolution and sensitivity. rsc.orgresearchgate.net It is widely used for determining the purity of isocyanate compounds and for monitoring the progress of reactions involving these reactive species. google.com Due to the high reactivity of the isocyanate group, direct analysis by HPLC can be challenging. Therefore, derivatization is a common strategy to convert the isocyanates into stable urea (B33335) derivatives, which can then be readily analyzed. tandfonline.com

Several derivatizing agents have been developed for this purpose, with 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) and 9-(N-methylaminomethyl)anthracene (MAMA) being prominent examples. google.comtandfonline.com The choice of reagent can significantly impact the sensitivity of the method, with MAMA offering a tenfold to twentyfold increase in sensitivity compared to older reagents like N-4-nitrobenzyl-N-n-propylamine. tandfonline.com The resulting derivatives are typically separated on a reversed-phase column, such as a C18 column, using an isocratic or gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water. tandfonline.comepa.gov

Detection of the separated derivatives can be achieved using various detectors, including ultraviolet (UV), fluorescence, and mass spectrometry (MS) detectors. rsc.orgtandfonline.comnih.gov The use of a diode array detector (DAD) allows for the acquisition of UV spectra for each peak, which can aid in the identification of the compounds. epa.gov Coupling HPLC with a mass spectrometer (HPLC-MS) provides even greater specificity and allows for the determination of the molecular weight of the derivatives, further confirming their identity. epa.govsigmaaldrich.com

Typical HPLC Parameters for Isocyanate Derivative Analysis:

| Parameter | Typical Value/Condition | Reference |

| Column | Reversed-phase C18 | google.comtandfonline.com |

| Mobile Phase | Acetonitrile/Water | tandfonline.com |

| Elution | Isocratic or Gradient | tandfonline.comepa.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | UV, Fluorescence, MS | rsc.orgtandfonline.comnih.gov |

| Derivatizing Agent | MOPP, MAMA | google.comtandfonline.com |

HPLC is not only used for purity assessment but also plays a crucial role in monitoring the progress of reactions involving isocyanates. By taking aliquots from the reaction mixture at different time intervals, derivatizing them, and analyzing them by HPLC, the consumption of the isocyanate and the formation of products can be tracked. google.com This allows for the optimization of reaction conditions and ensures the complete conversion of the starting materials.

X-ray Diffraction Studies for Structural Elucidation of Derivatives

X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While direct X-ray diffraction studies on this compound may be challenging due to its reactivity and potential instability in crystalline form, the technique is invaluable for elucidating the structures of its more stable derivatives.

By reacting this compound with various nucleophiles, stable crystalline derivatives such as ureas (from reaction with amines) or urethanes (from reaction with alcohols) can be synthesized. wikipedia.org These crystalline products can then be subjected to single-crystal X-ray diffraction analysis.

The analysis of silyl (B83357) isocyanate and germyl (B1233479) isocyanate crystals, for example, revealed that these compounds have similar crystal structures with C_s(m) molecular symmetry and bent heavy-atom skeletons. rsc.org The study provided precise bond lengths and angles, such as the Si–N distance of 1.720(6) Å and the Ge–N distance of 1.856(8) Å. rsc.org Such detailed structural information is crucial for understanding the bonding and reactivity of the isocyanate group and its derivatives.

Key Information Obtained from X-ray Diffraction:

| Parameter | Description |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Intermolecular Interactions | Information on forces between molecules in the crystal, such as hydrogen bonding. |

This structural data is fundamental for correlating the molecular structure of this compound derivatives with their physical and chemical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a newly synthesized derivative of this compound, elemental analysis serves as a crucial method for verifying its chemical formula.

The analysis typically determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N). For a chloro-substituted compound like this compound and its derivatives, the percentage of chlorine (Cl) would also be determined. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct composition of the synthesized compound.

Example of Elemental Analysis Data Comparison:

| Element | Theoretical % (for C₇H₃ClN₂O₃) | Experimental % (Hypothetical) |

| Carbon (C) | 42.34 | 42.31 |

| Hydrogen (H) | 1.52 | 1.55 |

| Chlorine (Cl) | 17.85 | 17.80 |

| Nitrogen (N) | 14.11 | 14.08 |

| Oxygen (O) | 24.18 | Not typically measured directly |

The data presented in the table is for illustrative purposes. For any new derivative of this compound, the theoretical percentages would be calculated based on its specific molecular formula. This technique is often used in conjunction with spectroscopic methods like NMR and IR to provide a comprehensive characterization of a new compound.

Thermal Gravimetric (TG) Analysis for Material Properties

Thermal Gravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. intertek.com This technique is particularly useful for investigating the thermal stability and decomposition behavior of materials, including polymers derived from isocyanates and the isocyanate compounds themselves. researchgate.netdntb.gov.uaresearchgate.net

In a TGA experiment, a small amount of the sample is heated in a furnace, and its mass is continuously monitored. intertek.com The resulting TGA curve plots the percentage of weight loss against temperature. The temperatures at which significant weight loss occurs correspond to decomposition or other thermal events. intertek.com By analyzing the TGA and its derivative (DTG) curves, key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment can be determined. mdpi.com

For isocyanate-based materials, TGA can provide insights into their thermal stability. For instance, studies on thermoplastic polyurethane elastomers have shown that those based on aromatic diisocyanates, like MDI, generally exhibit higher thermal stability compared to those based on aliphatic diisocyanates like HDI. mdpi.com TGA can also be used to study the effect of additives or different reaction conditions on the thermal properties of the resulting materials. For example, the thermal stability of isocyanate used as an adhesive in particleboard has been investigated by TGA, showing how the presence of water or wood particles influences its decomposition. dntb.gov.uaresearchgate.net

Key Parameters from TGA Analysis:

| Parameter | Description |

| T_onset | The temperature at which significant weight loss begins, indicating the start of decomposition. |

| T_max | The temperature at which the rate of weight loss is at its maximum, obtained from the peak of the DTG curve. mdpi.com |

| % Weight Loss | The amount of mass lost at different stages of decomposition, which can be related to the loss of specific chemical groups. |

| Residual Mass | The percentage of the original mass remaining at the end of the analysis, indicating the amount of non-volatile residue. dntb.gov.ua |

The atmosphere in which the TGA is performed (e.g., inert like nitrogen, or oxidative like air) can significantly affect the decomposition process. mdpi.com Performing the analysis in different atmospheres can provide a more complete understanding of the material's thermal behavior.

Applications of 2 Chloro 4 Nitrophenyl Isocyanate in Organic Synthesis

Role as Key Intermediate in Fine Chemical Synthesis

The unique combination of reactive sites in 2-chloro-4-nitrophenyl isocyanate makes it a valuable intermediate in the synthesis of a wide array of fine chemicals. The isocyanate group readily undergoes addition reactions with nucleophiles such as alcohols, amines, and thiols, while the chloro and nitro substituents on the aromatic ring can be subjected to various transformations, including nucleophilic aromatic substitution and reduction. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

For instance, the reaction of this compound with amines leads to the formation of substituted ureas, which are important motifs in many biologically active compounds and materials. The subsequent modification of the chloro and nitro groups can then be used to introduce further complexity and functionality into the molecule.

Utility in Agrochemical Precursor Development

The structural features of this compound are also highly relevant to the development of new agrochemicals. The nitrophenyl group is a common toxophore in many pesticides, and the isocyanate functionality provides a convenient handle for introducing this group into larger molecules.

For example, 2-chloro-4-nitroaniline (B86195), a related compound, is used in the synthesis of the molluscicide niclosamide. nih.gov The isocyanate analogue offers a direct route to urea (B33335) and carbamate (B1207046) derivatives that may exhibit a range of pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. The ability to readily synthesize a library of derivatives from this single precursor facilitates the exploration of structure-activity relationships and the optimization of biological efficacy.

Synthesis of Urea and Thiourea (B124793) Scaffolds

The isocyanate group of this compound is highly electrophilic and reacts readily with primary and secondary amines to form stable urea linkages. This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for the synthesis of a diverse range of substituted ureas. nih.gov

Similarly, reaction with thiols or, more commonly, through multi-step procedures involving reagents like thiosemicarbazide (B42300), leads to the formation of thiourea scaffolds. nih.gov These urea and thiourea moieties are prevalent in a vast number of pharmacologically active compounds, acting as hydrogen bond donors and acceptors, which are crucial for binding to biological targets. The presence of the chloro and nitro groups on the phenyl ring of the resulting ureas and thioureas provides further opportunities for diversification and fine-tuning of their properties.

Table 1: Examples of Urea and Thiourea Synthesis

| Reactant | Reagent | Product Scaffold |

|---|---|---|

| Primary/Secondary Amine | This compound | N-(2-chloro-4-nitrophenyl)-N'-substituted urea |

Formation of Heterocyclic Compounds (e.g., Oxadiazin-2-amines, Oxadiazole derivatives)

The reactivity of this compound extends to the synthesis of various heterocyclic systems. These ring systems are of great interest in medicinal chemistry due to their presence in numerous approved drugs.

One notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. For example, reaction with acyl hydrazides can lead to the formation of thiosemicarbazide intermediates, which can then be cyclized to form 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles. jchemrev.com The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is found in compounds with a wide range of biological activities. jchemrev.comresearchgate.net

Furthermore, the isocyanate functionality can participate in cycloaddition reactions and other cyclization strategies to construct different heterocyclic frameworks. The specific reaction pathway and resulting heterocycle are dependent on the nature of the reaction partner and the reaction conditions employed.

Derivatization for Specialized Reagents

Beyond its direct use in the synthesis of target molecules, this compound can be employed as a derivatizing agent. thieme-connect.com Derivatization is a technique used to modify an analyte to improve its chromatographic properties or to enhance its detectability. greyhoundchrom.comresearchgate.netnih.gov

The isocyanate group can react with specific functional groups (e.g., hydroxyl, amino) in an analyte, introducing the chromophoric 2-chloro-4-nitrophenyl group. This allows for sensitive detection using UV-Vis spectroscopy. This application is particularly useful in analytical chemistry for the quantification of compounds that lack a strong chromophore. Phenyl isocyanate, a related compound, is a known derivatizing reagent in HPLC. researchgate.net

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitroaniline |

| Niclosamide |

| Thiosemicarbazide |

| 5-substituted 2-(N-aryl/alkyl)-1,3,4-oxadiazoles |

| Phenyl isocyanate |

Contributions to Materials Science and Polymer Chemistry

Development of Urethane (B1682113) and Isocyanate-Based Polymers and Coatings

No research was found detailing the use of 2-Chloro-4-nitrophenyl isocyanate in the synthesis of urethane or isocyanate-based polymers and coatings.

Functionalization of Polymer Chains

There is no available literature describing the use of this compound for the functionalization of polymer chains.

Novel Catalyst Systems for Isocyanate Polymerization

No studies were identified that involve this compound in the development of novel catalyst systems for isocyanate polymerization.

Exploration of Biological and Biomedical Applications of 2 Chloro 4 Nitrophenyl Isocyanate Derivatives

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive compounds from 2-chloro-4-nitrophenyl isocyanate or its precursors, such as 2-chloro-4-nitrobenzoic acid, involves multi-step chemical reactions to create more complex molecules like amides, hydrazides, and heterocyclic structures. These synthetic pathways are designed to introduce various functional groups that can interact with biological targets.

For instance, a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized starting from 2-chloro-4-nitrobenzoic acid. nih.gov The process involved converting the initial benzoic acid into 2-chloro-5-(chlorosulfonyl)-4-nitro benzoic acid, which was then reacted with p-chloroaniline to form a key intermediate. nih.gov This intermediate was subsequently coupled with various anilines to yield the final benzamide (B126) derivatives. nih.gov The structures of these newly synthesized compounds were confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In another approach, researchers synthesized novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives. researchgate.net This multi-step synthesis began with 3-chloro-4-nitrobenzoic acid, which was converted to an ester, then a hydrazide, and subsequently cyclized to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net This core structure was then reacted with various benzoyl isothiocyanates to produce the final compounds. researchgate.net The identity and purity of these derivatives were verified through methods including Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic techniques like FTIR, ¹H-NMR, ¹³C-NMR, and LC-MS. researchgate.net

Furthermore, derivatives have been created by linking 2-chloro-4-nitrobenzoyl groups to amino acids and dipeptides. nih.gov These syntheses were accomplished using established peptide chemistry techniques, such as the carbodiimide (B86325) and azide (B81097) methods, to form amide bonds between the 2-chloro-4-nitrobenzoyl moiety and amino acid methyl esters. nih.gov These esters could then be converted to their corresponding hydrazides, providing another point for further chemical modification. nih.gov

Antidiabetic Agent Development and Evaluation (e.g., α-amylase and α-glucosidase inhibitors)

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Their inhibition slows down glucose absorption, thereby reducing the sharp increase in blood sugar levels after a meal. plos.org While synthetic inhibitors like acarbose (B1664774) are used clinically, they can cause gastrointestinal side effects, driving the search for new, more tolerable agents. nih.govmdpi.com

Derivatives of chloro-nitrophenyl structures have shown significant promise in this area. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory activity against both α-glucosidase and α-amylase. nih.gov One compound in particular, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) , demonstrated potent inhibition, being four times more active against α-glucosidase and approximately six times more active against α-amylase than the standard drug acarbose. nih.gov The study noted that the presence of both an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on the phenyl ring appeared to enhance inhibitory activity. nih.gov

Similarly, a series of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives (2a-2h) were tested for their antidiabetic potential. researchgate.net Several of these compounds displayed potent inhibition of both α-amylase and α-glucosidase, with IC₅₀ values comparable to acarbose. researchgate.net The most active compounds were 2a , 2g , and 2h , which featured electron-withdrawing groups. researchgate.net This suggests that such substitutions enhance the inhibitory effect of the molecule. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |

|---|---|---|---|---|---|

| Compound 5o (Benzamide derivative) | α-Amylase | 1.50 ± 0.04 | Acarbose | 9.20 ± 0.12 | nih.gov |

| Compound 5o (Benzamide derivative) | α-Glucosidase | 1.90 ± 0.05 | Acarbose | 7.50 ± 0.14 | nih.gov |

| Compound 2a (Oxadiazole derivative) | α-Amylase | 23.19 | Acarbose | 22.15 | researchgate.net |

| Compound 2a (Oxadiazole derivative) | α-Glucosidase | 23.25 | Acarbose | 21.54 | researchgate.net |

| Compound 2g (Oxadiazole derivative) | α-Amylase | 25.41 | Acarbose | 22.15 | researchgate.net |

| Compound 2g (Oxadiazole derivative) | α-Glucosidase | 26.32 | Acarbose | 21.54 | researchgate.net |

| Compound 2h (Oxadiazole derivative) | α-Amylase | 28.61 | Acarbose | 22.15 | researchgate.net |

| Compound 2h (Oxadiazole derivative) | α-Glucosidase | 28.25 | Acarbose | 21.54 | researchgate.net |

Diagnostic Reagent Development (e.g., α-amylase substrates utilizing related nitrophenyl derivatives)

Nitrophenyl-based compounds are widely used as chromogenic substrates in clinical diagnostics for measuring enzyme activity. The principle involves the enzymatic cleavage of the substrate, which releases a nitrophenol fragment that can be quantified spectrophotometrically.

A direct colorimetric assay for α-amylase was developed using 2-chloro-4-nitrophenyl-α-maltotrioside as the substrate. researchgate.net In this assay, both human pancreatic and salivary amylases directly cleave the substrate to release free 2-chloro-4-nitrophenol (B164951) , which is monitored by measuring the change in absorbance at 405 nm. researchgate.net A key advantage of this method is that it does not require coupled or "helper" enzymes, simplifying the assay procedure. researchgate.net The assay is rapid, with linear kinetics achieved in under 30 seconds, making it suitable for automation. researchgate.net

This application is part of a broader class of diagnostic tests that use nitrophenyl derivatives. For example, p-nitrophenyl-d-glycosides are used as substrates for measuring amylase in serum and urine. nih.gov Similarly, Ethylidene-4-nitrophenyl-α-D-Maltoheptaoside (pNP-G7) is another substrate that is degraded by amylase, in the presence of an auxiliary enzyme (α-glucosidase), to release a chromophore for the measurement of amylase activity, which is useful in the diagnosis of conditions like pancreatitis. medchemexpress.comresearchgate.net

Potential in Antimicrobial and Antiparasitic Agent Research

The development of new antimicrobial agents is a critical area of research due to rising drug resistance. Nitroaromatic compounds have long been investigated for their biological activities, with the nitro group often being crucial for their mechanism of action. encyclopedia.pub

Derivatives of 2-chloro-4-nitrobenzoic acid have been synthesized and tested for their antimicrobial properties. A study involving 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives found that compounds containing phenylalanine and tyrosine residues were active against several microorganisms. nih.gov This suggests that combining the chloro-nitrobenzoyl scaffold with amino acid moieties can yield compounds with valuable antimicrobial activity. nih.gov

The broader family of nitro-containing ligands has also shown promise. Imidazole derivatives featuring 2-chloro and 3-nitro substitutions have exhibited potent antitubercular activity. abcpsangli.edu.in The general mechanism for nitro-containing antimicrobials often involves the reduction of the nitro group within the target cell to produce toxic intermediates that can damage DNA and other critical components, leading to cell death. encyclopedia.pub

Applications in Metal Complexation for Biological Systems

The coordination of organic ligands to metal ions can significantly enhance their biological activity. researchgate.net Metal complexes offer a variety of coordination geometries, redox states, and reactivity that can be tailored for therapeutic purposes. thepharmajournal.com The ligands themselves, such as those derived from chloro-nitrophenyl structures, are versatile due to the coordinating ability of groups like carboxylates and nitro groups. mdpi.com

While direct complexation of this compound is less common, related ligands like 4-chloro-3-nitrobenzoic acid have been used to synthesize biologically active metal complexes. For example, copper(II) complexes using 4-chloro-3-nitrobenzoic acid as a ligand have been reported to exhibit activity against bacteria such as Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. mdpi.com Other metal complexes involving nitro-containing ligands have been screened against various bacterial and fungal strains, often showing greater activity than the ligands alone. mdpi.comnih.gov The chelation of the metal ion is thought to facilitate the transport of the compound across microbial cell membranes, leading to enhanced efficacy. researchgate.net

Environmental Fate and Degradation Research of 2 Chloro 4 Nitrophenyl Isocyanate

Degradation Pathways in Aqueous Environments

The primary degradation pathway for 2-Chloro-4-nitrophenyl isocyanate in aqueous environments is the rapid hydrolysis of the isocyanate group (-NCO). Isocyanates are highly reactive towards nucleophiles, with water acting as a reactant. The hydrolysis of the isocyanate group proceeds through an unstable carbamic acid intermediate, which then readily decomposes to form the corresponding amine and carbon dioxide.

Therefore, the expected initial degradation step for this compound in water is as follows:

Step 1: Hydrolysis to 2-Chloro-4-nitroaniline (B86195)

The isocyanate group of this compound reacts with water to form 2-chloro-4-nitroaniline and carbon dioxide. This reaction is generally fast for aromatic isocyanates.

Subsequent degradation in aqueous environments would then involve the breakdown of the more stable 2-chloro-4-nitroaniline. The environmental fate of this compound has been studied, and it is known to be recalcitrant to further abiotic degradation, such as hydrolysis, under normal environmental conditions. nih.gov However, it can be susceptible to photolysis when exposed to sunlight. nih.gov

Another potential, though less direct, aqueous degradation product is 2-chloro-4-nitrophenol (B164951). While not a direct product of hydrolysis of the isocyanate, it is a known degradation product of related compounds and its environmental fate has been extensively studied.

Bioremediation and Microbial Degradation Studies

While no studies have been identified that specifically investigate the bioremediation of this compound, a significant body of research exists on the microbial degradation of its expected hydrolysis product, 2-chloro-4-nitroaniline, and the related compound, 2-chloro-4-nitrophenol. This research provides a strong indication of the potential for bioremediation of sites contaminated with the parent isocyanate.

Microorganisms have been shown to be capable of utilizing these chlorinated nitroaromatic compounds as a sole source of carbon and energy. For instance, a Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, has demonstrated the ability to degrade 2-chloro-4-nitrophenol. acs.orgresearchgate.net The degradation proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460) as intermediates. acs.org Similarly, an Arthrobacter sp. SJCon has also been shown to degrade 2-chloro-4-nitrophenol via the formation of chlorohydroquinone. nih.gov

The aerobic degradation of 2-chloro-4-nitroaniline has also been reported. A Rhodococcus sp. strain MB-P1 was found to utilize 2-chloro-4-nitroaniline as its sole source of carbon, nitrogen, and energy, degrading it through 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol as intermediates. nih.govplos.org Anaerobic degradation of 2-chloro-4-nitroaniline has also been observed with Geobacter sp. KT7 and Thauera aromatica KT9, which can utilize the compound as a sole carbon and nitrogen source under anaerobic conditions. nih.gov

Microbial Electrolysis Cell (MEC) Applications for Related Compounds

Microbial Electrolysis Cells (MECs) represent an emerging technology for the treatment of wastewater containing persistent organic pollutants. nih.gov MECs utilize electrochemically active bacteria to degrade organic matter. nih.gov While no direct applications of MECs for this compound were found, studies have demonstrated their effectiveness in treating related compounds. For example, MECs have been successfully used for the cathodic reduction and degradation of 2-chloro-4-nitrophenol. eeer.org The degradation in the MEC cathode compartment involves reduction, dechlorination, and denitrification, leading to various intermediate products such as 2-chloro-4-aminophenol and 4-aminophenol. eeer.org Given that aromatic amines are products of isocyanate hydrolysis, MEC technology could potentially be applied to treat wastewater contaminated with this compound, targeting its aniline (B41778) derivative. MECs have also been investigated for the treatment of wastewater containing polycyclic aromatic hydrocarbons, demonstrating their versatility in degrading complex organic molecules. nih.gov

The table below summarizes some of the microbial strains and their degradation capabilities for compounds related to this compound.

| Microorganism | Degraded Compound | Key Intermediates | Reference |

|---|---|---|---|

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | acs.orgresearchgate.net |

| Arthrobacter sp. SJCon | 2-Chloro-4-nitrophenol | Chlorohydroquinone | nih.gov |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | Hydroxyquinol | researchgate.net |

| Rhodococcus sp. MB-P1 | 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | nih.govplos.org |

| Geobacter sp. KT7 | 2-Chloro-4-nitroaniline (anaerobic) | Not specified | nih.gov |

| Thauera aromatica KT9 | 2-Chloro-4-nitroaniline (anaerobic) | Aniline | nih.gov |

Investigation of Environmental Mobility and Persistence in Natural Waters and Soils

Direct data on the environmental mobility and persistence of this compound is scarce. However, its behavior can be predicted based on its chemical properties and the known fate of related compounds.

Persistence:

This compound itself is not expected to be persistent in the environment, particularly in the presence of moisture. The high reactivity of the isocyanate group leads to rapid hydrolysis in water and moist soils. Therefore, the persistence of this compound is primarily a concern in dry environments or under conditions where it is protected from water.

The persistence of its primary degradation product, 2-chloro-4-nitroaniline, is of greater environmental concern. This compound is reported to be poorly biodegradable and does not readily hydrolyze. nih.gov Its persistence in soil and water will largely depend on the presence and activity of microbial populations capable of its degradation. Studies on the anaerobic degradation of 2-chloro-4-nitroaniline have shown that it can be degraded, but the rates can be slow. nih.gov

Mobility:

The mobility of this compound in soil will be limited by its rapid reaction with soil moisture. Upon release, it is likely to be quickly converted to 2-chloro-4-nitroaniline before significant transport can occur.

The mobility of 2-chloro-4-nitroaniline in soil is expected to be moderate. Its transport will be influenced by factors such as soil organic matter content, clay content, and pH. As an aromatic amine, it can be sorbed to soil particles, which would reduce its mobility. However, it is also a polar molecule, which could lead to some leaching potential in soils with low organic matter. The environmental fate of 2-chloro-4-nitroaniline is a concern due to its potential to contaminate groundwater. nih.gov

Development of Remediation Strategies

Given the reactivity of this compound and the persistence of its degradation products, remediation strategies must address both the initial chemical and the subsequent contamination.

In Situ Remediation:

For spills of this compound, a primary in situ remediation strategy would involve neutralization and absorption. Decontamination solutions, often containing sodium carbonate or ammonia, can be used to accelerate the hydrolysis of the isocyanate group. fsi.cosafetyinnumbers.ca Absorbent materials like dry sawdust or other suitable absorbents can be used to contain the spill. fsi.co It is crucial to use open-top containers for the collected waste to prevent pressure buildup from the carbon dioxide generated during hydrolysis. fsi.cosafetyinnumbers.ca

For soil and groundwater contaminated with the more persistent degradation products like 2-chloro-4-nitroaniline, in situ bioremediation techniques such as biostimulation and bioaugmentation could be employed. researchgate.net Biostimulation involves adding nutrients and oxygen to enhance the activity of indigenous microorganisms capable of degrading the contaminants. Bioaugmentation involves introducing specific microbial strains with known degradative capabilities to the contaminated site. researchgate.net Other in situ technologies that could be considered include chemical oxidation (ISCO) and chemical reduction (ISCR). itrcweb.orgepa.govclu-in.org

Ex Situ Remediation:

Ex situ remediation techniques involve the excavation of contaminated soil for treatment. tuiasi.ronumberanalytics.comiastate.edu These methods offer greater control over the treatment process. For soils contaminated with this compound and its degradation products, ex situ options could include:

Biopiles and Landfarming: These techniques involve placing the excavated soil in a controlled environment and stimulating microbial activity to degrade the contaminants. iastate.edu

Soil Washing: This process uses water and sometimes chemical additives to extract contaminants from the soil. iastate.edu

Thermal Desorption and Incineration: These methods use heat to either volatilize or destroy the contaminants. tuiasi.ro

Chemical Oxidation: Contaminated soil can be treated with oxidizing agents in a reactor to destroy the organic pollutants. acmeboom.com

The choice of the most appropriate remediation strategy will depend on various site-specific factors, including the concentration and extent of contamination, soil type, and hydrogeological conditions. researchgate.net

The following table provides an overview of potential remediation technologies for contamination with this compound and its degradation products.

| Remediation Approach | Technology | Description | Applicability | Reference |

|---|---|---|---|---|

| In Situ | Neutralization & Absorption | Application of decontamination solutions and absorbents to manage spills of the parent isocyanate. | Immediate response to spills. | fsi.cosafetyinnumbers.ca |

| Bioremediation (Biostimulation/Bioaugmentation) | Enhancing microbial degradation of chlorinated nitroaromatic byproducts in soil and groundwater. | Long-term treatment of residual contamination. | researchgate.net | |

| Ex Situ | Biopiles/Landfarming | Excavated soil is treated in a controlled environment to enhance microbial degradation. | Treatment of excavated contaminated soil. | iastate.edu |

| Soil Washing | Using liquids to scrub contaminants from excavated soil. | Separation of contaminants from soil particles. | iastate.edu | |

| Thermal Treatment | Using heat to destroy or remove contaminants from soil. | Highly contaminated soils. | tuiasi.ro |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-chloro-4-nitrophenyl isocyanate. While specific DFT studies on this exact molecule are not abundant in publicly available literature, extensive research on closely related aromatic isocyanates and nitroaromatic compounds allows for a detailed and scientifically grounded extrapolation of its properties.

The electronic structure of this compound is governed by the interplay of the phenyl ring, the electron-withdrawing nitro group (-NO2), the chloro substituent (-Cl), and the highly reactive isocyanate group (-N=C=O). DFT calculations on similar molecules, such as nitrophenyl isocyanates and chlorophenyl isocyanates, reveal key features of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In a related compound, 4-nitrophenylisocyanate, the HOMO-LUMO energy gap was calculated to be 4.516 eV, indicating its kinetic stability. The distribution of these frontier orbitals is heavily influenced by the substituents on the phenyl ring. The nitro group, being a strong deactivating group, significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The isocyanate group itself is a powerful electrophile, with the carbon atom being the primary site for nucleophilic attack.

DFT can also be used to calculate various reactivity descriptors. These parameters, derived from the electronic structure, provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Reactivity Descriptors for Aromatic Isocyanates based on DFT Studies

| Descriptor | Predicted Value/Trend for this compound | Significance |

| HOMO-LUMO Gap (ΔE) | Relatively small | A smaller gap suggests higher reactivity and lower kinetic stability. The presence of the nitro and chloro groups is expected to influence this gap. |

| Electron Affinity (A) | High | The strong electron-withdrawing nature of the nitro group leads to a high electron affinity, indicating a propensity to accept electrons. |